An In-Depth Technical Guide to Endosulfan-sulfate D4: Structure, Properties, and Analytical Applications
An In-Depth Technical Guide to Endosulfan-sulfate D4: Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endosulfan-sulfate D4 is the deuterated form of endosulfan sulfate, a major metabolite of the organochlorine pesticide endosulfan.[1] Endosulfan itself is a broad-spectrum insecticide and acaricide that has been used globally but is now banned or restricted in many countries due to its high toxicity, environmental persistence, and potential for bioaccumulation.[2] Endosulfan sulfate is of significant toxicological concern as it exhibits a toxicity similar to the parent compound.[3]
In the realm of analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving high accuracy and precision.[4] Deuterated standards, such as Endosulfan-sulfate D4, are considered the "gold standard" for mitigating experimental variabilities like matrix effects, ionization suppression, and sample processing losses, especially in complex biological and environmental matrices.[5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Endosulfan-sulfate D4, designed for professionals in research and development.
Chemical Structure and Properties
Endosulfan-sulfate D4 is structurally identical to endosulfan sulfate, with the key difference being the substitution of four hydrogen atoms with deuterium atoms on the methylene groups of the dioxathiepin ring. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the native analyte in mass spectrometry.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepin-3,3-dioxide-d4 | [1] |
| Synonyms | Endosulfan cyclic sulfate-d4, Endosulfate-d4 | [7][8] |
| CAS Number | 2714487-99-5 | [9] |
| Molecular Formula | C₉H₂D₄Cl₆O₄S | [1][7] |
| Molecular Weight | 426.95 g/mol | [1][7] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White Solid | [5] |
| Melting Point | 179 - 181 °C | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [5] |
| Storage | -20°C, Hygroscopic | [5] |
Synthesis of Endosulfan-sulfate D4
While specific, detailed synthesis protocols for commercially available Endosulfan-sulfate D4 are often proprietary, a plausible synthetic route can be conceptualized based on established chemical transformations of endosulfan and general methods for deuterium labeling. The synthesis would likely involve the preparation of a deuterated precursor followed by oxidation.
A potential synthetic pathway involves two key steps:
-
Synthesis of Deuterated Endosulfan Diol: The hydrolysis of endosulfan yields endosulfan diol.[10] To introduce deuterium, this reaction can be performed using deuterated water (D₂O) under appropriate pH conditions. Alternatively, a deuterated diol precursor could be used in the initial synthesis of endosulfan.
-
Oxidation to Endosulfan-sulfate D4: The resulting deuterated endosulfan diol can then be oxidized to form the cyclic sulfate, Endosulfan-sulfate D4. This step is analogous to the environmental and metabolic oxidation of endosulfan to endosulfan sulfate.
Caption: Plausible synthetic workflow for Endosulfan-sulfate D4.
Characterization and Quality Control
The identity and purity of Endosulfan-sulfate D4 are confirmed using a combination of spectroscopic and chromatographic techniques. A certificate of analysis for a commercial standard provides insight into the quality control measures employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the deuterium labels. In the ¹H NMR spectrum of Endosulfan-sulfate D4, the signals corresponding to the methylene protons would be absent or significantly reduced, confirming successful deuteration.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and the degree of deuterium incorporation.[1] The mass spectrum of Endosulfan-sulfate D4 will show a molecular ion peak corresponding to its higher mass compared to the non-deuterated analog. The fragmentation pattern can also be analyzed to further confirm the structure. For endosulfan sulfate, characteristic fragments are observed at m/z 387, 357, 289, and 272, with m/z 272 often being the base peak.[11][12] For Endosulfan-sulfate D4, a corresponding shift in the mass of these fragments would be expected.
Chromatographic Analysis
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the chemical purity of the compound.[5]
Isotopic Purity
The isotopic purity is a critical parameter for a deuterated standard. It is determined by mass spectrometry and indicates the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. A typical certificate of analysis for Endosulfan-sulfate D4 shows a high isotopic purity, with the d4 species being the most abundant.[5]
Analytical Applications
Endosulfan-sulfate D4 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of endosulfan and its metabolite, endosulfan sulfate, in various matrices.[1]
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.[13][14][15][16]
Step-by-Step QuEChERS Protocol for Soil Samples:
-
Sample Weighing and Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add a specific volume of water to hydrate it.
-
Internal Standard Spiking: Add a known amount of Endosulfan-sulfate D4 solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Shake or vortex vigorously for 1-2 minutes.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences). Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Caption: Generalized QuEChERS workflow for sample preparation.
GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry is a powerful technique for the analysis of endosulfan and its metabolites.
Typical GC-MS/MS Parameters:
| Parameter | Typical Value |
| GC Column | HP-5ms or equivalent |
| Injection Mode | Splitless |
| Oven Program | Ramped temperature program (e.g., 80°C to 280°C) |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
For accurate quantification, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Endosulfan sulfate (non-deuterated), common transitions include m/z 387 -> 289 and 272 -> 237.[17] For Endosulfan-sulfate D4, the precursor ion would be at m/z 391, and the product ions would be expected to shift accordingly.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry offers an alternative with high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile and water with additives (e.g., ammonium formate) |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in negative mode |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
SRM Transitions:
A study by Quinete et al. (2013) utilized β-endosulfan-d4 as an internal standard for the analysis of endosulfan isomers and sulfate.[10] While specific transitions for Endosulfan-sulfate D4 were not provided, the principle of monitoring a unique mass transition remains the same.
Toxicology and Environmental Fate
Endosulfan and its sulfate metabolite are neurotoxic, primarily acting as antagonists of the GABA-gated chloride channel.[1] Endosulfan sulfate is a persistent environmental pollutant with a long half-life in soil and aquatic systems.[10][11] Due to its persistence and toxicity, monitoring its levels in the environment and food is crucial for assessing human and ecological risk.
Conclusion
Endosulfan-sulfate D4 is an essential tool for researchers and analytical scientists for the accurate and reliable quantification of endosulfan and its primary metabolite, endosulfan sulfate. Its use as an internal standard in isotope dilution mass spectrometry allows for the correction of analytical variability, leading to high-quality data in complex matrices. This technical guide provides a foundational understanding of its chemical properties, a plausible synthesis pathway, characterization methods, and its application in validated analytical workflows. The continued use of such deuterated standards is paramount for ensuring data integrity in environmental monitoring, food safety, and toxicological research.
References
- BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards.
- ResearchGate. (n.d.). Dissipation of endosulfan isomers and formation of endosulfan sulfate in Namoi River water (pH 8.3).
- LGC Standards. (2017).
- Quinete, N., Wang, J., & Gardinali, P. R. (2013). Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels. Analytical and Bioanalytical Chemistry, 405(2-3), 859-870.
- World Health Organization. (2004).
- BenchChem. (n.d.). Endosulfan-sulfate D4 Analytical Reference Standard.
- Adesina, I., Olatunji, G. A., & Sowunmi, A. (2019). GC-MS fragmentation patterns of sprayed endosulfan and its sulphate metabolite in samples of Theobroma cacao L from a field kinetic study.
- Shimadzu. (2012). Analysis of Residual Pesticides in Vegetable Extracts Using LC/MS/MS.
- ResolveMass Laboratories Inc. (2025).
- Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Endosulfan.
- Royal Society of Chemistry. (2011). Labelling with Deuterium and Tritium.
- CymitQuimica. (n.d.). Endosulfan Sulfate-d4 (Major).
- United Chemical Technologies. (n.d.).
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- IRIS-AperTO. (2014).
- Embrapa. (2010).
- ResearchGate. (n.d.). QuEChERS and soil analysis. An Overview.
- Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.
- Wikipedia. (n.d.). Endosulfan.
- PubChem. (n.d.). Endosulfan Sulfate.
- ResearchGate. (n.d.). Masses used to identify sulfate-derived fragments and neutral lossess....
- LGC Standards. (n.d.). Endosulfan-sulfate D4.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Creative Proteomics. (n.d.).
- ResearchGate. (n.d.). GC-MS study of endosulfan in biological samples.
- ResearchGate. (n.d.).
- PubMed Central (PMC). (n.d.).
- Annals of Clinical Pathology. (2025).
- PubMed. (2013).
- Agilent Technologies. (n.d.). Fast Analysis of 140 Environmental Compounds by GC/MS/MS.
- SlideShare. (2010). Ion fragmentation of small molecules in mass spectrometry.
- PubMed. (2024).
- Shimadzu. (2012). Application News: Analysis of Residual Pesticides in Vegetable Extracts Using LC/MS/MS.
- Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
- SciELO. (2023). Analysis of Endosulfan Isomers and other Pesticides in Surface Water of the Paraíba do Sul River Basin by Solid Phase Extraction and.
- Food and Agriculture Organization of the United N
- Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.
- Organometallics. (2010).
- ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
- ResearchGate. (2017). Synthesis of Deuterium-Labeled Steroid 3,6-Diols.
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (2015).
Sources
- 1. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard | MDPI [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Outcompeting GC for the detection of legacy chlorinated pesticides: online-SPE UPLC APCI/MSMS detection of endosulfans at part per trillion levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GC-MS fragmentation patterns of sprayed endosulfan and its sulphate metabolite in samples of Theobroma cacao L from a field kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. unitedchem.com [unitedchem.com]
- 14. iris.unito.it [iris.unito.it]
- 15. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 16. Portico [access.portico.org]
- 17. resolvemass.ca [resolvemass.ca]
